molecular formula C6H5FN4 B8425035 4-(Azidomethyl)-3-fluoropyridine CAS No. 870063-61-9

4-(Azidomethyl)-3-fluoropyridine

Cat. No. B8425035
Key on ui cas rn: 870063-61-9
M. Wt: 152.13 g/mol
InChI Key: ITHWLQZYSNZMES-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

The product of Example 129C was processed according to the method of Example 115B except that Pt/C was used instead of Pd/C as catalyst. MS (ESI+) m/z 127 (M+H)+;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[F:11])=[N+]=[N-]>[Pt]>[F:11][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][C:5]=1[CH2:4][NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C=NC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=NC=CC1CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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